Cas no 4028-63-1 (2-iodo-1,3,5-trimethyl-benzene)
2-iodo-1,3,5-trimethyl-benzene Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6-Trimethyliodobenzene
- Iodomesitylene~2,4,6-Trimethyliodobenzene
- 2-Iodo-1,3,5-trimethylbenzene
- 2-Iodomesitylene
- Mesityl Iodide
- Iodomesitylene
- 2-IODO-1,3,5-TRIMETHYL-BENZENE
- 1-Iodo-2,4,6-trimethylbenzene
- Maybridge1_002852
- Iodo-2,4,6-trimethylbenzene
- Benzene, 2-iodo-1,3,5-trimethyl-
- GTPNXFKONRIHRW-UHFFFAOYSA-
- 4028-63-1
- DivK1c_001604
- AKOS015853821
- PUU75HP3GE
- A825033
- AC1617
- 1,3,5-Trimethyl-2-iodobenzene
- NSC68044
- DTXSID60193265
- EN300-189628
- I0478
- Jodmesitylen
- 2-Iodo-1,3,5-trimethylbenzene #
- NSC 68044
- EINECS 223-709-9
- CS-W007852
- 2-iodo-1,3,5-trimethyl-benzene;2-Iodomesitylene
- NS00030758
- HMS549J14
- SR-01000643683-1
- NSC-68044
- AC-22945
- SY029295
- AS-19323
- FT-0612679
- mesityliodide
- InChI=1/C9H11I/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
- CDS1_000564
- SCHEMBL760815
- CD 07694
- AM20040409
- CCG-54594
- 2-iodo-1
- 2,4,6-TRIMETHYLIODOBENZENE (2-IODOMESITYLENE)
- MFCD00013707
- DB-028116
- 2-iodo-1,3,5-trimethyl-benzene
-
- MDL: MFCD00013707
- Inchi: 1S/C9H11I/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
- InChI Key: GTPNXFKONRIHRW-UHFFFAOYSA-N
- SMILES: IC1C(C)=CC(C)=CC=1C
- BRN: 1860064
Computed Properties
- Exact Mass: 245.99100
- Monoisotopic Mass: 245.991
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 99.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Yellow solid or liquid
- Density: 1.5100 (rough estimate)
- Melting Point: 30.0 to 33.0 deg-C
- Boiling Point: 250°C(lit.)
- Flash Point: 107.1 °C
- Refractive Index: 1.5905 (estimate)
- PSA: 0.00000
- LogP: 3.21640
- Sensitiveness: Light Sensitive
2-iodo-1,3,5-trimethyl-benzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-iodo-1,3,5-trimethyl-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M103141-25g |
2-iodo-1,3,5-trimethyl-benzene |
4028-63-1 | 98% | 25g |
¥149.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M103141-5g |
2-iodo-1,3,5-trimethyl-benzene |
4028-63-1 | 98% | 5g |
¥73.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M103141-100g |
2-iodo-1,3,5-trimethyl-benzene |
4028-63-1 | 98% | 100g |
¥514.90 | 2023-09-02 | |
| Fluorochem | 148300-5g |
2-Iodomesitylene |
4028-63-1 | 98% | 5g |
£11.00 | 2022-02-28 | |
| Fluorochem | 148300-25g |
2-Iodomesitylene |
4028-63-1 | 98% | 25g |
£51.00 | 2022-02-28 | |
| Fluorochem | 148300-100g |
2-Iodomesitylene |
4028-63-1 | 98% | 100g |
£177.00 | 2022-02-28 | |
| Chemenu | CM252776-100g |
2,4,6-Trimethyliodobenzene |
4028-63-1 | 95+% | 100g |
$184 | 2021-06-16 | |
| Alichem | A019088007-100g |
2,4,6-Trimethyliodobenzene |
4028-63-1 | 98% | 100g |
$185.40 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013153-100g |
2-iodo-1,3,5-trimethyl-benzene |
4028-63-1 | 98% | 100g |
¥711 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013153-25g |
2-iodo-1,3,5-trimethyl-benzene |
4028-63-1 | 98% | 25g |
¥179 | 2024-05-23 |
2-iodo-1,3,5-trimethyl-benzene Suppliers
2-iodo-1,3,5-trimethyl-benzene Related Literature
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Wen-Xin Tang,Kun-Quan Chen,De-Qun Sun,Xiang-Yu Chen Org. Biomol. Chem. 2023 21 715
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Shuai Wu,Jin Shi,Cheng-Pan Zhang Org. Biomol. Chem. 2019 17 7468
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Yu Yu,Hongxu Lv,Shiqing Li Org. Biomol. Chem. 2020 18 8810
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Minoo Dabiri,Monire Shariatipour,Siyavash Kazemi Movahed,Sahareh Bashiribod RSC Adv. 2014 4 39428
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Leiduan Hao,Anika Auni,Guodong Ding,Xiaoyu Li,Haiping Xu,Tao Li,Qiang Zhang RSC Adv. 2021 11 25348
Additional information on 2-iodo-1,3,5-trimethyl-benzene
2-Iodo-1,3,5-Trimethylbenzene (CAS No. 4028-63-1): A Comprehensive Overview
2-Iodo-1,3,5-trimethylbenzene, also known by its CAS registry number 4028-63-1, is a versatile organic compound with significant applications in various fields of chemistry. This compound is a derivative of benzene, featuring three methyl groups and an iodine atom attached to the aromatic ring. The methyl groups are positioned at the 1, 3, and 5 positions, while the iodine atom occupies the 2 position. This unique substitution pattern imparts distinctive chemical properties to the compound, making it valuable in both academic research and industrial applications.
The synthesis of 2-iodo-1,3,5-trimethylbenzene typically involves electrophilic substitution reactions on benzene derivatives. The presence of multiple methyl groups enhances the activating effect on the aromatic ring, facilitating further substitution reactions. This property makes it an excellent precursor for synthesizing more complex aromatic compounds. Recent studies have explored its use in the preparation of biologically active molecules, where its iodine atom serves as a reactive site for nucleophilic substitutions or coupling reactions.
In terms of physical properties, 2-iodo-1,3,5-trimethylbenzene is a stable compound under normal conditions. It has a melting point of approximately -5°C and a boiling point around 140°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high, which facilitates its use in solution-based reactions. The compound is also relatively non-toxic when handled properly, making it suitable for laboratory and industrial use.
Recent advancements in chemical synthesis have highlighted the role of 2-iodo-1,3,5-trimethylbenzene in the development of advanced materials. For instance, researchers have utilized this compound as a building block for constructing functional polymers with tailored electronic properties. The methyl groups provide steric hindrance, while the iodine atom acts as a reactive handle for further modifications. These polymers have potential applications in electronics and optoelectronics due to their unique electronic characteristics.
In the field of medicinal chemistry, 2-iodo-1,3,5-trimethylbenzene has been employed as an intermediate in drug discovery programs. Its structure allows for easy functionalization at the iodine position, enabling the creation of diverse bioactive molecules. Recent studies have demonstrated its utility in synthesizing kinase inhibitors and other therapeutic agents with high specificity and potency.
The environmental impact of 2-iodo-1,3,5-trimethylbenzene has also been a topic of interest among researchers. Studies have shown that this compound undergoes biodegradation under aerobic conditions but persists longer under anaerobic conditions. Efforts are being made to develop eco-friendly synthesis routes and waste management strategies to minimize its environmental footprint.
In conclusion, 2-iodo-1,3,5-trimethylbenzene (CAS No. 4028-63-1) is a multifaceted compound with wide-ranging applications across various disciplines. Its unique structure and reactivity make it an invaluable tool in chemical synthesis and material science. As research continues to uncover new avenues for its use, this compound is poised to play an even more significant role in advancing scientific knowledge and technological innovation.
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